![molecular formula C5H4N4O2 B1370281 1H-ピラゾロ[4,3-d]ピリミジン-5,7(4H,6H)-ジオン CAS No. 40769-81-1](/img/structure/B1370281.png)
1H-ピラゾロ[4,3-d]ピリミジン-5,7(4H,6H)-ジオン
説明
1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique fused ring structure, which includes both pyrazole and pyrimidine rings. The presence of these rings endows the compound with a range of biological activities, making it a valuable scaffold for drug development.
科学的研究の応用
1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
作用機序
Target of Action
The primary targets of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione are Cyclin-Dependent Kinase 2 (CDK2) and Hematopoietic Progenitor Kinase 1 (HPK1) . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment . HPK1 is an essential negative regulator of T-cell receptor, which has been identified as a promising target for enhancing antitumor immunity .
Mode of Action
1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione interacts with its targets by inhibiting their activity. It significantly inhibits CDK2, leading to cell cycle arrest . It also inhibits HPK1, which results in enhanced antitumor immunity .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This leads to cell cycle arrest, preventing the proliferation of cancer cells. By inhibiting HPK1, it affects the T-cell receptor signaling pathway, enhancing the immune response against tumor cells .
Pharmacokinetics
In silico admet studies and drug-likeness studies have shown suitable pharmacokinetic properties for similar compounds .
Result of Action
The inhibition of CDK2 by 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione leads to significant cell cycle arrest and apoptosis induction within cancer cells . The inhibition of HPK1 enhances the immune response against tumor cells .
生化学分析
Biochemical Properties
1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This compound interacts with CDK2/cyclin A2, inhibiting its activity and thereby affecting cell cycle progression . The interaction between 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione and CDK2 involves hydrogen bonding with key amino acid residues in the active site of the enzyme, leading to the inhibition of its kinase activity . Additionally, this compound has been shown to interact with other proteins and enzymes involved in cell proliferation and apoptosis, making it a valuable tool in cancer research .
Cellular Effects
The effects of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione on various cell types and cellular processes are profound. This compound has been demonstrated to inhibit the growth of several cancer cell lines, including MCF-7, HCT-116, and HepG-2 . By inhibiting CDK2, 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione disrupts cell cycle progression, leading to cell cycle arrest and apoptosis . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its cytotoxic effects on cancer cells .
Molecular Mechanism
The molecular mechanism of action of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione involves its binding interactions with CDK2/cyclin A2. The compound fits into the active site of CDK2, forming hydrogen bonds with key residues such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of target proteins required for cell cycle progression . Additionally, 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione may induce changes in gene expression, leading to the activation of apoptotic pathways and the suppression of cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against CDK2 for extended periods . Long-term studies have shown that prolonged exposure to 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione can lead to adaptive responses in cancer cells, potentially reducing its efficacy . Degradation products of the compound have also been identified, which may influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione to achieve therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . The compound undergoes biotransformation in the liver, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound, contributing to its overall pharmacological effects . Additionally, 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione can influence metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione can accumulate in specific cellular compartments, influencing its localization and activity . The distribution of the compound within tissues is also influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target proteins . The presence of specific targeting signals and post-translational modifications may direct 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione to particular subcellular compartments . This localization is essential for the compound’s ability to inhibit CDK2 and exert its cytotoxic effects on cancer cells .
準備方法
The synthesis of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with β-diketones under acidic conditions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing automated synthesis and purification techniques .
化学反応の分析
1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dimethyl sulfoxide, and controlled temperature and pressure conditions. Major products formed from these reactions include various substituted pyrazolo[4,3-d]pyrimidine derivatives, which can exhibit different biological activities .
類似化合物との比較
1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities but different substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with an additional triazole ring, offering different pharmacological properties.
The uniqueness of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione lies in its specific ring structure and substitution pattern, which confer distinct biological activities and make it a valuable scaffold for drug development.
特性
IUPAC Name |
1,4-dihydropyrazolo[4,3-d]pyrimidine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c10-4-3-2(1-6-9-3)7-5(11)8-4/h1H,(H,6,9)(H2,7,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUOMBLAKHBLFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617949 | |
| Record name | 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40769-81-1 | |
| Record name | 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40769-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


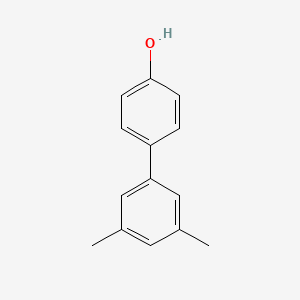
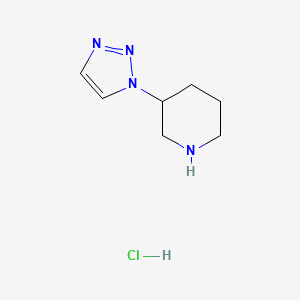
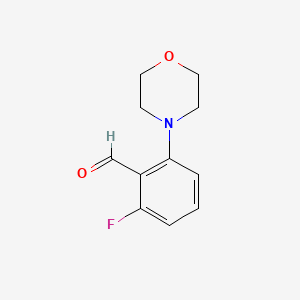
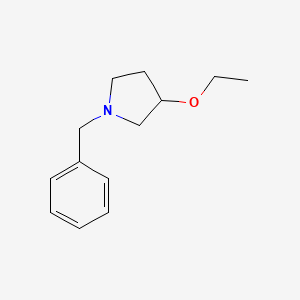
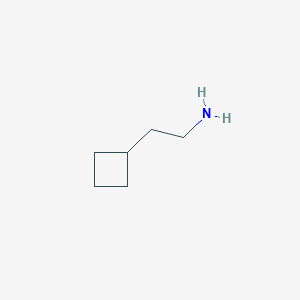
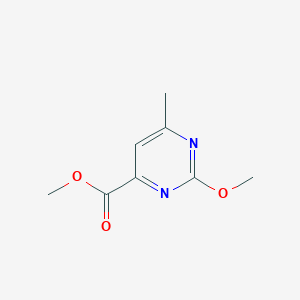
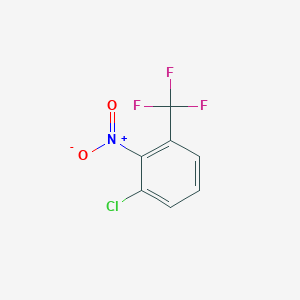
![3',6'-Dihydroxy-5-isocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B1370211.png)
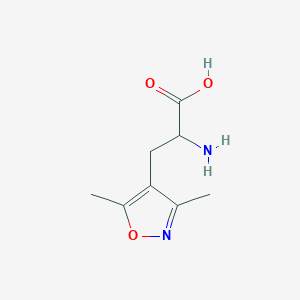
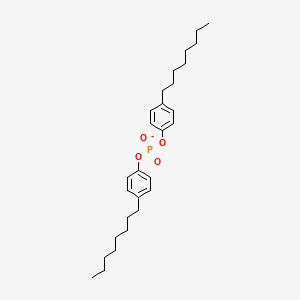
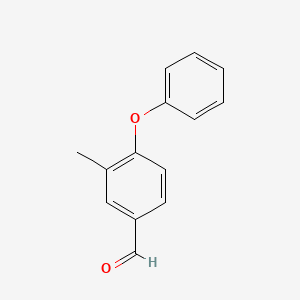
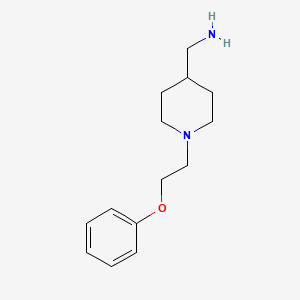
![2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1370235.png)
![1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1370236.png)
